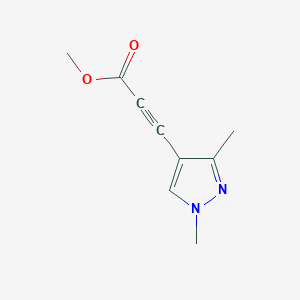![molecular formula C10H13BrN4 B11790564 3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11790564.png)
3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a bromine atom at the 3-position and diethylamine groups at the nitrogen atoms. It is used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine typically involves the bromination of imidazo[1,2-b]pyridazine derivatives followed by the introduction of diethylamine groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-b]pyridazine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroimidazo[1,2-b]pyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted imidazo[1,2-b]pyridazines.
Oxidation Reactions: Formation of imidazo[1,2-b]pyridazine N-oxides.
Reduction Reactions: Formation of dihydroimidazo[1,2-b]pyridazines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine
Uniqueness
3-Bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine is unique due to the presence of diethylamine groups, which confer distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H13BrN4 |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
3-bromo-N,N-diethylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C10H13BrN4/c1-3-14(4-2)10-6-5-9-12-7-8(11)15(9)13-10/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
XTKUWJYXMWNJMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NN2C(=NC=C2Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)


![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)

![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)

![3-(Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoic acid](/img/structure/B11790549.png)
![2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11790553.png)



